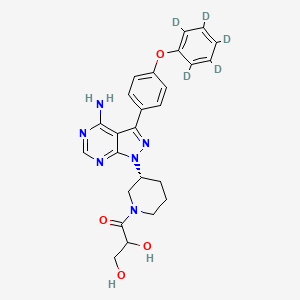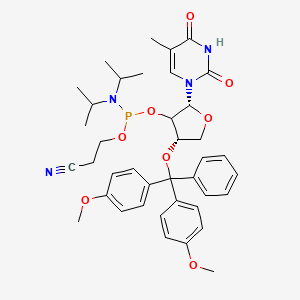
Hpk1-IN-43
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hpk1-IN-43 is a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a kinase involved in the negative regulation of T-cell receptor signaling. This compound has shown promise in enhancing T-cell activation and relieving immunosuppressive phenotypes, making it a potential candidate for cancer immunotherapy .
Métodos De Preparación
The synthesis of Hpk1-IN-43 involves several steps, including the preparation of key intermediates and the final coupling reactions. One method involves the use of diaminopyrimidine carboxamides as starting materials . The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Functional group modifications: Various functional groups are introduced to enhance the potency and selectivity of the compound.
Final coupling reactions: The final product is obtained through coupling reactions involving the core structure and other intermediates.
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the yield and purity of the compound .
Análisis De Reacciones Químicas
Hpk1-IN-43 undergoes several types of chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Hpk1-IN-43 has several scientific research applications, including:
Cancer Immunotherapy: It has shown potential in enhancing T-cell activation and relieving immunosuppressive phenotypes, making it a promising candidate for cancer treatment.
T-cell Research: The compound is used to study the mechanisms of T-cell activation and exhaustion, providing insights into immune regulation.
Drug Development:
Mecanismo De Acción
Hpk1-IN-43 exerts its effects by inhibiting the activity of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition leads to enhanced T-cell activation and cytokine production. The compound achieves this by binding to the kinase domain of HPK1, preventing its phosphorylation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Hpk1-IN-43 is unique in its high potency and selectivity for HPK1 compared to other similar compounds. Some similar compounds include:
Compound K: Another potent HPK1 inhibitor with similar applications in cancer immunotherapy.
M074-2865: A compound identified through virtual screening with promising HPK1 inhibitory activity.
ISM9182A: A novel HPK1 inhibitor with robust monotherapy anti-tumor effects.
This compound stands out due to its superior selectivity and efficacy in enhancing T-cell activation and relieving immunosuppressive phenotypes .
Propiedades
Fórmula molecular |
C26H25F3N6O2 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
5-amino-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-8-[[2-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H25F3N6O2/c1-34-8-7-15-10-22(37-2)21(9-17(15)13-34)32-25-31-12-18-20(30)11-23(36)35(24(18)33-25)14-16-5-3-4-6-19(16)26(27,28)29/h3-6,9-12H,7-8,13-14,30H2,1-2H3,(H,31,32,33) |
Clave InChI |
LQUUWQNDKXYUCK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C4C(=CC(=O)N(C4=N3)CC5=CC=CC=C5C(F)(F)F)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)











